Ivabradine IMpurity

Description

Significance of Pharmaceutical Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling is the systematic identification, quantification, and control of impurities in pharmaceutical substances. globalpharmatek.com This process is not merely a regulatory hurdle but a fundamental aspect of ensuring patient safety and drug efficacy. aquigenbio.com The presence of unwanted impurities can influence the bioavailability and safety of APIs. eurekaselect.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established stringent guidelines that mandate comprehensive impurity profiling for new drug applications. aquigenbio.comamsbiopharma.comresolvemass.ca

The key reasons why impurity profiling is critical are:

Safety and Efficacy: Impurities can possess their own pharmacological or toxicological effects, potentially leading to adverse health consequences or altering the therapeutic action of the API. aquigenbio.comijprdjournal.com By identifying and characterizing these impurities, manufacturers can assess potential risks. longdom.org

Quality and Stability: Certain impurities can compromise the stability of the API, leading to degradation and a reduced shelf life. longdom.org Impurity profiling helps in understanding degradation pathways and establishing appropriate storage conditions. globalpharmatek.com

Process Optimization: Understanding the formation of impurities provides valuable insights into the manufacturing process. This knowledge allows for the optimization of synthetic routes and reaction conditions to minimize the generation of process-related impurities. globalpharmatek.com

Regulatory Compliance: Adherence to global regulatory standards is non-negotiable for market approval. longdom.org Guidelines like ICH Q3A, Q3B, Q3C, and Q3D provide a framework for the control of organic, inorganic, residual solvent, and elemental impurities, respectively. amsbiopharma.comjpionline.orggmpinsiders.com

The process involves a suite of advanced analytical techniques, with High-Performance Liquid Chromatography (HPLC) being a primary method for quantification. veeprho.com Other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are used for identifying unknown or low-level impurities. veeprho.com

Current Research Landscape and Identified Gaps in Ivabradine (B130884) Impurity Studies

Research into Ivabradine impurities has primarily focused on identifying and characterizing those that arise from the synthetic process and degradation. veeprho.com Ivabradine is known to be sensitive to light, and its degradation can also be induced by changes in temperature, humidity, and exposure to acidic, basic, or oxidative conditions. veeprho.comnih.gov

Forced degradation studies have been a significant area of investigation. These studies intentionally subject Ivabradine to harsh conditions to predict potential degradation products that could form during storage and handling. nih.gov Research has successfully identified several degradation products under various stress conditions, including acid and alkaline hydrolysis, oxidation, and photolysis. nih.govakjournals.com For instance, studies have shown the complete degradation of Ivabradine in the presence of hydrogen peroxide. nih.gov

Analytical methods, particularly reversed-phase high-performance liquid chromatography (RP-HPLC), have been developed to separate Ivabradine from a complex mixture of its impurities. akjournals.comakjournals.com Some of these methods have been optimized to separate up to eleven related substances, including positional isomers and degradation products. akjournals.com

Despite these advancements, certain gaps in the research landscape remain:

Comprehensive Profiling: While several impurities have been identified, there is a lack of a single, comprehensive public profile that details all potential process-related and degradation impurities of Ivabradine. Pharmacopoeias have not yet officially published a list of impurities for Ivabradine. nih.gov

Genotoxic Potential: The potential for genotoxicity of all identified impurities has not been fully explored. One study noted that the use of ketone-based solvents in a potential synthesis pathway could introduce methyl vinyl ketone, a potential genotoxic impurity. akjournals.com A thorough assessment of the genotoxic risk for all known impurities is an area requiring further investigation.

Metabolite Impurities: While the active metabolite, N-desmethyl ivabradine, is known, the impurity profiles of its synthesis and potential degradation pathways are not as extensively studied as the parent drug. nih.gov

The following table summarizes some of the identified impurities and related substances of Ivabradine found in research literature.

| Impurity Name/Type | Origin | Analytical Technique(s) Used for Identification/Quantification |

| Process-Related Impurities | Synthesis | HPLC, LC-MS |

| Degradation Impurities | Degradation (Oxidation, Hydrolysis, Photolysis) | HPLC, LC-MS, Q-TOF-MS |

| N-desmethyl ivabradine (Active Metabolite) | Metabolism, Synthesis Impurity | HPLC, LC-MS/MS |

| Impurities I-IX | Synthesis and Degradation | RP-HPLC |

| Impurities X and XI | Potential Degradation Products | RP-HPLC |

| Methyl vinyl ketone | Potential from Synthesis Pathway | RP-HPLC |

| 1-Hydroxy Ivabradine | Impurity | Not Specified |

| 8-O-Demethyl Ivabradine | Impurity | Not Specified |

| Ivabradine chloro impurity | Impurity | Not Specified |

| Ivabradine Impurity B | Impurity | Not Specified |

| This compound D | Impurity | Not Specified |

| 1-Oxo Ivabradine | Impurity | Not Specified |

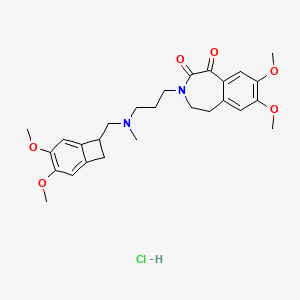

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C27H35ClN2O6 |

|---|---|

Molecular Weight |

519.0 g/mol |

IUPAC Name |

3-[3-[(3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl)methyl-methylamino]propyl]-7,8-dimethoxy-1,2-dihydro-3-benzazepine-4,5-dione;hydrochloride |

InChI |

InChI=1S/C27H34N2O6.ClH/c1-28(16-19-11-18-13-23(33-3)24(34-4)14-20(18)19)8-6-9-29-10-7-17-12-22(32-2)25(35-5)15-21(17)26(30)27(29)31;/h12-15,19H,6-11,16H2,1-5H3;1H |

InChI Key |

GSZCZNYQYXAECA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CCCN1CCC2=CC(=C(C=C2C(=O)C1=O)OC)OC)CC3CC4=CC(=C(C=C34)OC)OC.Cl |

Origin of Product |

United States |

Classification and Origins of Ivabradine Impurities

Process-Related Impurities in Ivabradine (B130884) Synthesis

The synthesis of Ivabradine is a multi-step process that can introduce various impurities. google.com These can stem from the starting materials, reagents, solvents, and intermediates, or be formed through side reactions and incomplete reactions. daicelpharmastandards.com

Impurities Arising from Starting Materials and Reagents

The quality of the starting materials and reagents is fundamental to controlling the purity of the final Ivabradine product. Impurities present in these initial components can be carried through the synthetic steps and appear in the final API. daicelpharmastandards.com An example of such an impurity is N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-7N-(methyl)amine, which can be present in the crude Ivabradine product. google.com

By-products and Side Reaction Products (e.g., 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), referred to as IVA-9)

During the synthesis of Ivabradine, unintended side reactions can occur, leading to the formation of by-products. nih.gov One notable process-related impurity is 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one), also known as IVA-9. nih.govresearchgate.net This dimeric impurity is formed during the commercial synthesis of Ivabradine. nih.gov A suggested reaction pathway for its formation involves the reaction of 7,8-dimethoxy-1,3-dihydrobenzo(d)azepin-2-one with 1,3-dihalopropane, which can be present as an impurity in one of the reagents. nih.gov

Specific Impurities Identified from Synthetic Pathways (e.g., dehydro ivabradine, acetyl ivabradine, hydroxy ivabradine)

Several specific impurities have been identified that are directly related to the synthetic route used to produce Ivabradine. These compounds may be structurally similar to Ivabradine and require careful analytical monitoring.

Dehydro Ivabradine: This impurity is chemically known as (S)-3-(3-(((3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one. synzeal.com

Acetyl Ivabradine: This is another known process-related impurity. veeprho.compharmaffiliates.com

Hydroxy Ivabradine: This impurity is also identified as a related substance in Ivabradine synthesis. synzeal.comsynzeal.com

Impurities Associated with Solvent Usage (e.g., methyl vinyl ketone)

The solvents used in the synthesis process can also be a source of impurities. akjournals.comakjournals.com Certain synthetic pathways for Ivabradine may utilize ketone-based solvents. akjournals.comakjournals.com This can lead to the presence of methyl vinyl ketone, which is considered a potential genotoxic impurity and requires trace-level quantification. akjournals.comakjournals.com

Impurities Related to Synthesis Pathway and Degradation (e.g., Impurities I-IX)

A comprehensive analysis of Ivabradine has identified a set of eleven related substances. akjournals.comakjournals.com Among these, Impurities I through IX are known to originate from both the synthesis pathway and the degradation of the drug substance. akjournals.comakjournals.com This highlights the dual origin of some impurities, which can be formed as by-products during manufacturing and also as degradants over time.

Degradation Products of Ivabradine

Ivabradine can degrade under various stress conditions, leading to the formation of degradation products. researchgate.netfrontiersin.org Forced degradation studies are performed under conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to identify potential degradants. nih.gov

Ivabradine has been found to be susceptible to degradation in acidic and basic conditions. nih.gov In one study, five degradation products (labeled I-1 to I-5) were identified and characterized after subjecting the drug to various stress conditions as per ICH guidelines. nih.gov The drug showed different degradation profiles in hydrochloric acid (HCl) versus sulfuric acid (H2SO4), with two of the five degradation products from HCl hydrolysis not appearing in H2SO4 hydrolysis. nih.gov Another study identified several degradation products under acid (H1, H2, H3), alkaline (N1), and oxidative (Ox1) conditions. researchgate.netnih.gov

| Impurity Name/Designation | Origin | Notes |

|---|---|---|

| N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-7N-(methyl)amine | Starting Material | An impurity carried over from the initial reactants. google.com |

| IVA-9 (Ivabradine Dimer Impurity) | By-product/Side Reaction | A dimeric impurity formed during synthesis. nih.govpharmaffiliates.com |

| Dehydro Ivabradine | Synthesis Pathway | A known process-related impurity. synzeal.compharmaffiliates.com |

| Acetyl Ivabradine | Synthesis Pathway | A known process-related impurity. veeprho.compharmaffiliates.com |

| Hydroxy Ivabradine | Synthesis Pathway | A known process-related impurity. synzeal.comsynzeal.com |

| Methyl vinyl ketone | Solvent-Related | A potential genotoxic impurity from ketone-based solvents. akjournals.comakjournals.com |

| Impurities I-IX | Synthesis & Degradation | A group of impurities originating from both the manufacturing process and drug degradation. akjournals.comakjournals.com |

| Impurities I-1 to I-5 | Degradation | Formed under various stress conditions, particularly acid and base hydrolysis. nih.gov |

| Impurities H1, H2, H3 | Degradation (Acid Hydrolysis) | Formed under acidic stress conditions. researchgate.netnih.gov |

| Impurity N1 | Degradation (Alkaline Hydrolysis) | Formed under basic stress conditions. researchgate.netnih.gov |

| Impurity Ox1 | Degradation (Oxidation) | Formed under oxidative stress. researchgate.netnih.gov |

Hydrolytic Degradation Pathways (Acidic, Alkaline, Neutral)

Ivabradine has been shown to be susceptible to degradation under both acidic and alkaline hydrolytic conditions, while it remains relatively stable in neutral aqueous solutions. nih.govlookchem.com

Under acidic hydrolysis , particularly when using hydrochloric acid (HCl) at elevated temperatures, up to five degradation products, designated as I-1 to I-5, have been identified. nih.govlookchem.com The degradation is less extensive when sulfuric acid (H2SO4) is used, indicating a specific role of the chloride ion in the degradation process. nih.gov In alkaline conditions, using sodium hydroxide (B78521) (NaOH), Ivabradine also undergoes degradation, with one of the primary degradation products being I-1. lookchem.com

| Degradation Condition | Impurities Formed | Reference |

| Acidic (HCl) | I-1, I-2, I-3, I-4, I-5 | nih.govlookchem.com |

| Acidic (H2SO4) | I-1, I-3, I-4 | nih.govlookchem.com |

| Alkaline (NaOH) | I-1 and others | lookchem.comresearchgate.net |

| Neutral (Water) | Stable | nih.govlookchem.com |

Oxidative Degradation Pathways (e.g., Ivabradine N-oxide)

Exposure of Ivabradine to oxidative stress, typically using hydrogen peroxide, leads to the formation of specific degradation products. nih.govfrontiersin.org The most prominent among these is Ivabradine N-oxide. rsc.orgpharmaceresearch.com The formation of N-oxide impurities is a significant degradation pathway under oxidative conditions. rsc.org Studies have shown the formation of two diastereomeric N-oxide impurities, which can be separated using specific chromatographic methods. rsc.org

Photolytic Degradation Products

The stability of Ivabradine under photolytic conditions depends on its physical state. In solid form, Ivabradine is found to be relatively stable when exposed to light. nih.govfrontiersin.org However, in solution, it is susceptible to photolytic degradation, leading to the formation of several degradation products. researchgate.netnih.gov One study identified as many as eight degradation products when an Ivabradine solution was exposed to radiation for 24 hours. researchgate.net

Thermal Degradation Products

Ivabradine demonstrates considerable stability under thermal stress in its solid form. nih.govlookchem.com When subjected to dry heat, no significant degradation has been observed. lookchem.com However, at increased temperatures in solution, some degradation can occur. nih.govfrontiersin.org

Differential Degradation Behavior under Varying Acidic Conditions (e.g., HCl versus H2SO4)

A noteworthy aspect of Ivabradine's degradation profile is its differential behavior in the presence of different acids. nih.govresearchgate.net Specifically, acid hydrolysis with hydrochloric acid (HCl) results in the formation of two chlorinated degradation products (I-2 and I-5) that are not observed when sulfuric acid (H2SO4) is used under the same conditions. nih.govlookchem.com This suggests that the chloride ion actively participates in the degradation mechanism, leading to a unique impurity profile. lookchem.com This finding has implications for the selection of stress testing conditions for drugs containing a lactam moiety. nih.gov

| Acidic Condition | Unique Degradation Products | Reference |

| HCl | I-2, I-5 (chlorinated) | nih.govlookchem.com |

| H2SO4 | None (compared to HCl) | nih.govlookchem.com |

General Degradation Products (e.g., Impurities X and XI)

Beyond the impurities formed under specific stress conditions, certain impurities, designated as Impurity X and Impurity XI, have been identified as potential degradation products of Ivabradine. akjournals.comakjournals.comsemanticscholar.org These impurities can arise from both the synthesis process and subsequent degradation of the drug substance. akjournals.com

Structural Complexity and Isomeric Impurities

The structure of Ivabradine, which includes a chiral center, allows for the formation of isomeric impurities. rsc.orgnih.gov A significant example of this is the formation of diastereomeric N-oxides under oxidative conditions. rsc.org The presence of the chiral center in the Ivabradine molecule leads to the possibility of two distinct N-oxide diastereomers, which have been successfully separated and characterized. rsc.org The complexity of the Ivabradine molecule and its degradation pathways can also lead to the formation of other isomers, such as positional isomers, which have been noted in comprehensive purity assessments. semanticscholar.org

Positional Isomers and Their Formation

Positional isomers are compounds that have the same molecular formula but differ in the position of functional groups on a common backbone. In the context of ivabradine, several positional isomers have been identified as process-related impurities or degradation products. akjournals.com A study detailing the separation of ivabradine and eleven of its related substances identified three specific impurities as positional isomers. akjournals.com These impurities, designated as Impurity III, Impurity V, and Impurity VI, originate from the synthesis pathway and can also form through degradation. akjournals.com

The formation of these isomers is often linked to the starting materials and intermediates used during the synthesis of the ivabradine molecule. The complex structure of ivabradine, which includes a benzazepinone (B8055114) and a dimethoxybicyclo[4.2.0]octa-triene moiety, offers multiple sites for substitution, leading to the potential for isomeric variations if reaction conditions are not strictly controlled. daicelpharmastandards.comnih.gov For instance, variations in the placement of the methoxy (B1213986) groups on the aromatic rings would result in positional isomers. While specific formation pathways for each positional isomer are often proprietary, their presence necessitates the development of highly specific analytical methods, such as gradient reversed-phase high-performance liquid chromatography (RP-HPLC), to ensure their effective separation and quantification from the main ivabradine compound. akjournals.com

Table 1: Identified Positional Isomers of Ivabradine

| Impurity Designation | Classification | Origin |

| Impurity III | Positional Isomer | Synthesis & Degradation |

| Impurity V | Positional Isomer | Synthesis & Degradation |

| Impurity VI | Positional Isomer | Synthesis & Degradation |

This table is based on research findings detailing the classification of ivabradine's related substances. akjournals.com

Keto-Enol Tautomers in Impurity Profiles

Tautomerism is a chemical phenomenon where isomers, known as tautomers, readily interconvert. Keto-enol tautomerism is a common form of this, involving the migration of a proton and the shifting of a double bond. An impurity related to ivabradine, identified as Impurity VII, has been shown to exist as a pair of keto-enol tautomers. akjournals.com These are designated in analytical studies as VII_1 and VII_2. akjournals.com

The presence of a ketone functional group in certain ivabradine-related compounds makes them susceptible to this type of isomerization. akjournals.comveeprho.com The equilibrium between the keto and enol forms can be influenced by factors such as solvent, pH, and temperature. The enol form contains a hydroxyl group adjacent to a double bond. The interconversion between these two forms can present a significant analytical challenge, as they may appear as two distinct peaks in a chromatogram, complicating impurity profiling and quantification. akjournals.com The characterization of such impurities is crucial for understanding the complete impurity profile of ivabradine and ensuring the stability of the drug substance. veeprho.com

Table 2: Keto-Enol Tautomers in Ivabradine Impurity Profile

| Impurity Designation | Tautomeric Forms | Chemical Feature |

| Impurity VII | VII_1 and VII_2 | Keto-enol interconversion |

This data highlights the existence of tautomeric forms for a specific this compound as identified in chromatographic analysis. akjournals.com

Diastereoisomeric Impurity Considerations

Ivabradine itself is a specific S-enantiomer, with its therapeutic activity residing in this single stereoisomer. akjournals.comnih.gov However, the synthesis and degradation processes can introduce additional chiral centers, leading to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Research has identified an ivabradine-related substance, Impurity X, which exists as a pair of diastereoisomers, labeled X_1 and X_2. akjournals.com Another impurity, designated as Impurity 13, has also been described as a mixture of diastereomers. The formation of these impurities can occur if reactions are not perfectly stereoselective or if degradation processes create a new stereocenter in the molecule.

The separation of diastereomers is a significant consideration in the quality control of ivabradine. While they often have different physical and chemical properties, their structural similarity can make separation difficult. akjournals.com Studies have shown that achieving baseline separation of the diastereoisomers of Impurity X using gradient RP-HPLC can be particularly challenging. akjournals.com The inability to separate these diastereomers within a reasonable timeframe using certain methods underscores the complexity of analyzing ivabradine's full impurity profile. akjournals.com Controlling these diastereoisomeric impurities is essential, as different stereoisomers can have different pharmacological and toxicological profiles.

Table 3: Known Diastereoisomeric Impurities of Ivabradine

| Impurity Designation | Description | Analytical Note |

| Impurity X | Exists as a pair of diastereoisomers (X_1 and X_2) | Separation is challenging in gradient elution HPLC |

| Impurity 13 | Identified as a mixture of diastereomers | Requires specific analytical methods for resolution |

This table summarizes the identified diastereomeric impurities related to ivabradine based on analytical research. akjournals.com

Advanced Analytical Methodologies for Impurity Profiling and Characterization

In Silico Approaches for Impurity Structure Elucidation and Characterization

Hydrogen/Deuterium (B1214612) Exchange Studies for Labile Hydrogen Atoms

Hydrogen/Deuterium (H/D) exchange mass spectrometry (HDX-MS) is a powerful technique used to probe the presence and environment of exchangeable hydrogen atoms in molecules mdpi.com. In the context of pharmaceutical impurities, H/D exchange can provide crucial structural information by revealing the number and location of labile hydrogens, which are typically those bonded to heteroatoms like oxygen, nitrogen, and sulfur mdpi.comunr.edu.ar. These labile hydrogens readily exchange with deuterium from a deuterated solvent (e.g., D₂O) or deuterated additives in the mobile phase nih.govnih.gov.

Research Findings and Applications for Ivabradine (B130884) Impurities:

Studies have demonstrated the utility of H/D exchange coupled with liquid chromatography-high-resolution mass spectrometry (LC-HR-MS/MS) for characterizing degradation products of Ivabradine researchgate.net. In these investigations, H/D exchange studies were specifically conducted to determine the number of labile hydrogen atoms in identified Ivabradine degradation products. This information aids in confirming proposed structures and elucidating degradation pathways researchgate.net.

While specific detailed research findings with quantitative data tables directly on all Ivabradine impurities and their H/D exchange profiles are not universally published in a consolidated manner, the general approach involves:

Identification of Degradation Products: Ivabradine is known to degrade under various stress conditions, including acid/base hydrolysis and oxidation, yielding several degradation products researchgate.netfrontiersin.orgnih.gov. These products are typically identified and characterized using techniques like LC-HR-MS/MS nih.gov.

H/D Exchange Analysis: Once potential impurities are detected and their masses are determined, H/D exchange experiments are performed. This often involves infusing a deuterated solvent (e.g., D₂O) post-column or using deuterated mobile phases mdpi.comnih.gov.

Mass Shift Analysis: The resulting mass spectra are analyzed to observe the mass increase due to deuterium incorporation. For example, if an impurity has several labile hydrogens, its mass spectrum after H/D exchange will show peaks shifted by +1 Da, +2 Da, and so on, up to the total number of labile hydrogens.

Illustrative Data Representation (Hypothetical Example based on H/D Exchange Principles):

To illustrate how H/D exchange data can be presented, consider a hypothetical Ivabradine impurity, "Impurity X," identified via LC-MS/MS. Initial analysis shows a molecular ion. Subsequent H/D exchange analysis reveals the following mass shifts:

| Impurity ID | Molecular Ion (m/z) (Protic) | Molecular Ion (m/z) (Deuterated) | Mass Shift (Da) | Number of Labile Hydrogens | Potential Functional Groups Indicated |

| Impurity X | 450.25 | 454.28 | +4 | 4 | -OH, -NH, -COOH (if present) |

Note: The "Molecular Ion (m/z) (Deuterated)" column represents the observed mass after exchange. The "Mass Shift (Da)" is the difference between the deuterated and protic masses. The "Number of Labile Hydrogens" is directly inferred from the mass shift. The "Potential Functional Groups Indicated" are deduced based on common labile hydrogen-containing groups.

This type of data helps confirm structural hypotheses. For instance, if an impurity is suspected to contain an amide (-NH-CO-) and a hydroxyl (-OH) group, one would expect a mass shift of +3 Da (one from NH, two from OH). If the observed shift is +4 Da, it might suggest the presence of an additional exchangeable proton, perhaps from a secondary amine or a more acidic hydroxyl group.

Significance in Impurity Profiling:

H/D exchange studies are invaluable for:

Structural Elucidation: Confirming the presence and number of labile hydrogens, which are key indicators of specific functional groups (e.g., alcohols, amines, carboxylic acids, amides) mdpi.comunr.edu.ar.

Distinguishing Isomers: Helping to differentiate between isomers that might have similar mass spectra but different distributions of labile hydrogens.

Mechanism of Degradation: Providing data that can support or refute proposed mechanisms for impurity formation, as the types of labile hydrogens available for exchange can be influenced by the degradation process.

Regulatory Compliance: Contributing to the comprehensive characterization required by regulatory bodies for identifying and controlling impurities in pharmaceutical products.

The integration of H/D exchange with advanced mass spectrometry techniques provides a robust platform for detailed impurity profiling, ensuring the safety and efficacy of pharmaceutical products like Ivabradine.

Analytical Method Development and Validation for Ivabradine Impurity Analysis

Strategic Approaches to Method Development

Several strategic frameworks are employed to streamline and enhance the development of reliable analytical methods for Ivabradine (B130884) impurities.

Chemometric tools play a pivotal role in optimizing complex separation processes by analyzing multivariate data. Principal Component Analysis (PCA) is frequently utilized in the initial stages to screen and select the most suitable chromatographic columns by evaluating their selectivity based on retention parameters across different mobile phase conditions researchgate.netresearcher.lifebg.ac.rsakjournals.com. Following column selection, experimental design methodologies, such as the Box–Behnken Design (BBD), are employed to systematically optimize critical method parameters. BBD allows for the efficient exploration of parameter space, including column temperature, mobile phase pH, buffer molarity, and organic solvent content, to achieve desired resolutions researchgate.netresearcher.lifeakjournals.comakjournals.com. Subsequently, desirability functions are applied as a multicriteria optimization approach to integrate multiple response variables (e.g., resolution, peak symmetry) into a single objective function, thereby identifying the optimal set of chromatographic conditions that best satisfy all criteria researchgate.netresearcher.lifeakjournals.com.

The Analytical Quality by Design (AQbD) framework provides a systematic, science- and risk-based approach to analytical method development, aiming to ensure method robustness and reliability throughout its lifecycle researchgate.nettandfonline.commdpi.com. Key elements of AQbD include establishing an Analytical Target Profile (ATP), which defines the intended performance of the method. Critical Method Parameters (KMPs) and Critical Method Attributes (CMAs) are identified through risk assessment, linking process variables to analytical outcomes researchgate.netakjournals.comakjournals.com. Design of Experiments (DoE) is then used to model the relationships between KMPs and CMAs, leading to the definition of a Method Operable Design Region (MODR). The MODR defines the operational space within which the method is expected to perform reliably, facilitating method transfer and change control researchgate.netakjournals.comakjournals.combg.ac.rs. This proactive approach minimizes variability and ensures the method consistently meets its intended purpose researchgate.nettandfonline.com.

Design of Experiments (DoE) is fundamental to achieving robust and optimized analytical methods for Ivabradine impurities. Techniques like the Box–Behnken Design (BBD) are widely adopted to efficiently investigate the effects and interactions of multiple variables on chromatographic separation researchgate.netresearcher.lifeakjournals.comakjournals.comakjournals.comakjournals.comresearchgate.net. By systematically varying parameters such as mobile phase composition (e.g., acetonitrile (B52724) percentage, buffer concentration, pH) and column temperature, DoE enables the generation of mathematical models. These models predict how changes in input variables affect critical responses like peak resolution and retention times, allowing for the identification of optimal operating conditions and the establishment of a design space researchgate.netresearcher.lifeakjournals.comakjournals.comresearchgate.net. This systematic approach reduces the number of experimental runs required compared to traditional one-factor-at-a-time (OFAT) methods, leading to faster and more efficient method development researchgate.netrjptonline.org.

Optimization of Chromatographic Parameters for Impurity Separation

The successful separation of Ivabradine from its structurally similar impurities hinges on the careful selection and optimization of chromatographic parameters.

The choice of stationary phase is paramount for achieving adequate selectivity in impurity profiling. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique, with C18 stationary phases being commonly employed researchgate.netresearcher.lifeakjournals.comresearcher.lifehumanjournals.comajrbps.com. Studies have shown that columns like the Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) can provide effective separation researchgate.netresearcher.lifeakjournals.com. PCA has been instrumental in evaluating the performance of different RP-HPLC columns, assessing their selectivity across various mobile phase pH values to identify the most appropriate option for resolving challenging impurity mixtures, including positional isomers and diastereoisomers researchgate.netresearcher.lifebg.ac.rsakjournals.com. In cases involving optical isomers, specialized chiral stationary phases, such as cellulose-based columns like OJ-H, have been utilized for enantiomeric separation mdpi.comgoogle.com.

Optimization of the mobile phase composition and pH is critical for achieving the desired separation of Ivabradine and its impurities. Common mobile phase systems involve a mixture of an aqueous buffer and an organic modifier.

Buffer Systems: Phosphate (B84403) buffers (e.g., 25 mM, 28 mM, 30 mM) and ammonium (B1175870) acetate (B1210297) buffers (e.g., 20 mM) are frequently used researchgate.netresearcher.lifeakjournals.comakjournals.comakjournals.combg.ac.rsrjptonline.orghumanjournals.com. The pH of the aqueous buffer component is a key variable, with values ranging from 3.0 to 7.35 being explored to influence the retention and selectivity of ionizable impurities researchgate.netresearcher.lifeakjournals.comrjptonline.orghumanjournals.com.

Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic modifiers. Isocratic elution methods have utilized mixtures such as acetonitrile-water (50:50 v/v) ajrbps.com or a combination of phosphate buffer and acetonitrile, sometimes with the addition of methanol for enhanced separation of difficult-to-resolve isomers researchgate.netresearcher.lifeakjournals.com. Gradient elution methods often employ acetonitrile as the organic modifier, with varying percentages over time to achieve faster analysis of complex mixtures akjournals.comakjournals.combg.ac.rs.

Table 1: Optimized Chromatographic Conditions for Ivabradine Impurity Analysis

| Parameter | Study 1 researchgate.netresearcher.lifeakjournals.comakjournals.com | Study 2 akjournals.comakjournals.combg.ac.rs | Study 3 humanjournals.com | Study 4 google.com (Chiral Separation) |

| Column | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) | Not specified (Gradient RP-HPLC) | HemochromIntsil C18 (250 x 4.6 mm; 5µm) | OJ-H (Daicel, 4.6mm * 250mm, 5 μ m) chiral column |

| Mobile Phase | Isocratic: 28 mM Phosphate buffer (pH 6.0) : Acetonitrile (85:15, v/v) OR Acetonitrile-Methanol (41:59, v/v) mixture (82:18, v/v) | Gradient: 20 mM Ammonium acetate (pH 7.35) : Acetonitrile | Isocratic: 25 mM Potassium phosphate buffer (pH 3.0) : Acetonitrile (30:70, v/v) | Normal Hexane : Isopropyl Alcohol : Diethylamine (80:20:0.2) |

| Flow Rate | 1.6 mL/min | Not specified | 0.6 mL/min | 1.0 mL/min |

| Column Temperature | 34 °C | Not specified | 30 °C | Room Temperature |

| Detection Wavelength | 220 nm | Not specified | 287 nm | 288 nm |

| Elution Mode | Isocratic | Gradient | Isocratic | Isocratic |

The optimization of these parameters, often guided by chemometric tools and AQbD principles, is crucial for developing sensitive, selective, and robust methods capable of accurately quantifying Ivabradine impurities.

Compound List:

Ivabradine

Ivabradine Hydrochloride

Ivabradine Impurities (general)

Impurity I

Impurity II

Impurity III

Impurity IV

Impurity V

Impurity VI

Impurity VII

Impurity VIII

Impurity IX

Impurity X

Impurity XI

Positional Isomers (Impurities III, V, VI)

Keto-enol tautomerism (Impurity VII)

Diastereoisomers (Impurity X)

Optical Isomer (of Ivabradine)

Carvedilol (mentioned in context of method development with Ivabradine)

Metoprolol (mentioned in context of method development with Ivabradine)

Temperature Control and Flow Rate Optimization

Optimizing chromatographic parameters like column temperature and mobile phase flow rate is fundamental for achieving efficient separation, resolution, and reproducibility in impurity analysis. Studies have explored various conditions to achieve baseline separation of ivabradine from its related substances.

Temperature Control: Column temperature significantly influences mobile phase viscosity, analyte diffusion rates, and chromatographic retention. Maintaining a consistent and optimized temperature is crucial for method robustness. Several studies have investigated different temperature ranges, with optimal conditions often falling between 12 °C and 45 °C. For instance, a temperature of 34 °C has been reported for optimal separation using specific C18 columns akjournals.comresearchgate.net. Robustness studies also involve deliberate variations in column temperature, typically ±2 °C or ±5 °C, to assess the method's resilience to minor temperature fluctuations humanjournals.comresearchgate.netijpar.comjapsonline.com.

Flow Rate Optimization: The flow rate of the mobile phase affects the speed of analysis and the efficiency of separation. Different methods have employed flow rates ranging from 0.25 mL/min for LC-MS/MS analyses ijpsdronline.combvsalud.orgresearchgate.netresearchgate.netresearchgate.netbvsalud.orgresearchgate.netijpsdronline.com to higher rates such as 1.0 mL/min researchgate.netijpar.comgoogle.comresearchgate.net or 1.6 mL/min akjournals.comresearchgate.netresearchgate.net for RP-HPLC. Robustness testing often includes variations of ±0.1 mL/min or ±0.2 mL/min around the optimized flow rate humanjournals.comresearchgate.netijpar.comjapsonline.comakjournals.com.

Table 1: Optimized Chromatographic Conditions for this compound Analysis

| Method Reference | Column Type | Flow Rate (mL/min) | Column Temperature (°C) |

| akjournals.comresearchgate.netresearchgate.net | Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 μm) | 1.6 | 34 |

| nih.gov | Lux Cellulose-2 | 0.45 | 12 |

| humanjournals.comajrbps.com | C18 (250×4.6 mm, 5µm) | 0.6 | Ambient / 30 |

| google.com | X Bridge C18 (250mm× 4.6mm, 5μm) | 1.0 | 45 |

| ijpsdronline.combvsalud.orgresearchgate.netresearchgate.netresearchgate.netbvsalud.orgresearchgate.netijpsdronline.com | Poroshell 120EC C18 (50 × 3.0 mm, 2.7 μm) | 0.25 | Ambient |

| researchgate.net | Phenomenex Kinetex C18 (150 × 4.6 mm, 5 μm) | 1.0 | Ambient |

| ijpar.com | Discovery C8 (250mm x 4.6 mm, 5μm) | 1.0 | 30 |

| researchgate.net | Phenomenex Luna C18 (250 × 4.6 mm, 5.0 µm) | 0.7 | 30 |

Detection Wavelength Selection for Comprehensive Impurity Profiling

The choice of detection wavelength is critical for maximizing sensitivity and ensuring comprehensive profiling of impurities, which may have different UV absorption characteristics than the main analyte. Photodiode Array (PDA) detectors are particularly valuable as they acquire spectral data across a range, aiding in peak identification and purity assessment.

UV Detection: Common wavelengths reported for ivabradine detection include 286 nm ajrbps.compsu.edu, 287 nm humanjournals.com, and 220 nm akjournals.comresearchgate.netresearchgate.netakjournals.comakjournals.com. Some methods utilize dual wavelengths or different wavelengths for specific impurity analyses, such as 210 nm or 285 nm ijpar.comresearcher.life.

PDA and QDa Detection: The use of PDA detectors allows for spectral scanning, which is essential for confirming peak identity and assessing peak purity, thereby enhancing selectivity ajrbps.compsu.edu. Quadrupole Dalton (QDa) detectors, often coupled with PDA, provide mass information, facilitating the identification and characterization of unknown impurities and degradation products researchgate.netresearcher.lifersc.org.

Table 2: Detection Wavelengths and Detectors for this compound Analysis

| Method Reference | Detector Type | Detection Wavelength (nm) | Notes |

| ajrbps.compsu.edu | UV | 286 | |

| google.com | UV | 230 | |

| humanjournals.com | UV | 287 | |

| researchgate.netresearchgate.netresearchgate.net | UV / PDA | 286, 207 | PDA used for spectral data; 286 nm common |

| akjournals.comresearchgate.netakjournals.comakjournals.com | UV | 220 | |

| researcher.life | PDA / QDa | 285 | PDA at 285 nm; QDa for mass information; UV at 210 nm for other impurities. |

| ijpar.com | PDA | 260 | |

| ijpsdronline.combvsalud.orgresearchgate.netresearchgate.netresearchgate.netbvsalud.orgresearchgate.netijpsdronline.com | LC-MS/MS (MRM) | N/A | Mass spectrometry detection for trace analysis of Veratryl Chloride. |

Pre-column Derivatization Strategies for Specific Impurities (e.g., Veratryl chloride)

Certain impurities, particularly those with low UV absorbance or those that are genotoxic, may require derivatization to enhance their detectability or facilitate their analysis.

Veratryl Chloride Analysis: Veratryl chloride (4-(chloromethyl)-1,2-dimethoxybenzene) has been identified as a potential genotoxic impurity in ivabradine hydrochloride. Sensitive trace analysis of this impurity is typically performed using LC-MS/MS. A common strategy involves pre-column derivatization with di-ethylamine, which reacts with the chloromethyl group of veratryl chloride to form a more detectable derivative ijpsdronline.combvsalud.orgresearchgate.netresearchgate.netresearchgate.netbvsalud.orgresearchgate.netijpsdronline.com.

Impurity Purification via Derivatization: In some cases, derivatization has been explored not for detection but for purification. Acetyl chloride has been used as a derivatizing agent to modify impurities present in crude ivabradine, allowing for their subsequent removal through recrystallization, thereby avoiding chromatographic purification google.com.

Analytical Method Validation for Impurity Quantification

Once an analytical method is developed, it must be rigorously validated to ensure its suitability for its intended purpose, adhering to guidelines such as those from the International Council for Harmonisation (ICH).

Specificity and Selectivity Considerations in Impurity Mixtures

Specificity ensures that the method can accurately measure the analyte in the presence of other components, including impurities, degradation products, and excipients. Selectivity refers to the ability to distinguish between the analyte and structurally similar compounds.

Forced Degradation: Performing forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic) is crucial. This helps in identifying potential degradation products and demonstrating that the developed method can separate these degradants from the main ivabradine peak without co-elution humanjournals.comresearchgate.netpsu.edu.

Peak Purity and Resolution: The use of PDA detectors allows for peak purity analysis, confirming that the detected peak corresponds solely to ivabradine or a specific impurity ajrbps.compsu.edu. Achieving adequate resolution between ivabradine and its impurities, including positional isomers, tautomers, and diastereoisomers, is a key objective in method development researchgate.netresearchgate.netakjournals.comnih.govakjournals.comakjournals.com.

Linearity and Range Determination for Impurity Quantification

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range. This is established by analyzing standards at different concentrations and constructing calibration curves.

Calibration Curves: Calibration curves are typically generated by plotting the peak area (or height) against the concentration of the impurity standards.

Linearity Parameters: High correlation coefficients (r²) are expected, generally greater than 0.999, indicating a strong linear relationship. The linear range can vary depending on the method and the impurity, with reported ranges spanning from parts per million (ppm) for trace genotoxic impurities to micrograms per milliliter (µg/mL) for other related substances researchgate.netresearchgate.netijpsdronline.comresearchgate.netijpsdronline.comresearchgate.netresearchgate.netpsu.edu.

Table 3: Linearity and Range for this compound Quantification

| Method Reference | Analyte(s) | Concentration Range | Correlation Coefficient (r²) | Detector Type |

| psu.edu | Ivabradine HCl | 4.2–31.6 µg/mL | ≥ 0.999 | UV |

| humanjournals.com | Ivabradine | 5–30 µg/mL | 0.99995 | UV |

| researchgate.netresearchgate.netresearchgate.net | Ivabradine | 5–100 µg/mL | > 0.999 | UV / PDA |

| ijpsdronline.comresearchgate.netijpsdronline.com | Veratryl Chloride (LC-MS/MS) | 1.5–10.0 ppm | > 0.999 | LC-MS/MS |

| researchgate.net | Ivabradine | 50%–150% of target | 1.0 | UV |

| ijpar.com | Ivabradine / Metoprolol | 5–30 µg/mL (IVA) | 0.999 | PDA |

Precision and Accuracy Assessment of Impurity Methods

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Accuracy assesses how close the measured value is to the true value.

Precision: Precision is evaluated through repeatability (intra-day precision) and intermediate precision (inter-day precision). This is typically assessed by calculating the Relative Standard Deviation (RSD) of assay results from replicate preparations. RSD values are generally required to be below a certain threshold, often less than 2% researchgate.netpsu.edu.

Accuracy: Accuracy is determined by performing recovery studies, where known amounts of impurities are spiked into a sample matrix (e.g., placebo or drug substance) at different levels. The percentage recovery of the spiked impurities is then calculated. Acceptable recovery rates are typically within a defined range, often greater than 90% researchgate.netjapsonline.comijpsdronline.comresearchgate.netijpsdronline.com.

Table 4: Precision and Accuracy of this compound Methods

| Method Reference | Parameter | Result | ICH Guideline Adherence |

| psu.edu | Precision (RSD%) | Low standard deviation values | Yes |

| Accuracy (%) | Within ICH limits | Yes | |

| humanjournals.com | Precision | % RSD within limits | Yes |

| Accuracy | Good recovery of spiked drug | Yes | |

| researchgate.netresearchgate.netnih.gov | Precision | Reliable, precise | Yes |

| Accuracy | Reliable, accurate | Yes | |

| ijpsdronline.comresearchgate.netijpsdronline.com | Precision (RSD%) | ≤ 4.5% | Yes |

| Accuracy (%) | > 90% recovery | Yes | |

| researchgate.net | Precision (RSD%) | < 2% (Intra-day and Inter-day) | Yes |

| Accuracy (%) | 99.00% (Ivabrad), 98.55% (Inapure) | Yes | |

| japsonline.com | Precision | Precise | Yes |

| Accuracy (%) | 100.46%, 99.68%, 99.68% (at different levels) | Yes |

Compound List

Ivabradine

Veratryl chloride

Dehydro-S-ivabradine

N-demethyl-S-ivabradine

((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amine

1-(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepine-2-on-3-yl)-3-chloro-propane

Impurity I

Impurity II

Impurity III

Impurity IV

Impurity V

Impurity VI

Impurity VII

Impurity VIII

Impurity IX

Impurity X

Impurity XI

Acetyl ivabradine

Hydroxy ivabradine

Ivabradine N-oxide

Diastereomeric N-oxides

Limit of Detection (LOD) and Limit of Quantification (LOQ) for Trace Impurities

The ability to detect and accurately quantify impurities at very low levels is paramount in pharmaceutical analysis. The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably detected, while the Limit of Quantification (LOQ) is the lowest concentration that can be quantified with acceptable precision and accuracy. These parameters are crucial for ensuring that impurities, even those present in trace amounts, are identified and controlled within acceptable limits, as mandated by regulatory bodies like the ICH.

Various studies have reported LOD and LOQ values for Ivabradine and its related impurities using High-Performance Liquid Chromatography (HPLC). For instance, one method reported an LOD of 0.06 µg mL⁻¹ and an LOQ of 0.2 µg mL⁻¹ for Ivabradine psu.edu. Another study investigating specific Ivabradine impurities (Impurity-I through Impurity-X) found LOD values ranging from 0.0036% to 0.0053% and LOQ values from 0.0108% to 0.0161% google.com. These values demonstrate the sensitivity required for trace impurity analysis. The ICH Q2(R1) guideline outlines methods for determining LOD and LOQ, often utilizing signal-to-noise ratios or the standard deviation of the response and the slope of the calibration curve sepscience.comeuropa.eu.

Table 1: Representative LOD and LOQ Values for Ivabradine Impurities

| Impurity/Analyte | LOD (µg mL⁻¹) | LOQ (µg mL⁻¹) | Reference |

| Ivabradine | 0.06 | 0.2 | psu.edu |

| Ivabradine | 0.28 | 0.85 | wisdomlib.org |

| Ivabradine | 0.31 | 0.95 | ijpar.com |

| Ivabradine | 0.33 | 1.09 | researchgate.net |

| Ivabradine | 0.085 | 0.258 | ijpar.com |

| Impurity-I | 0.0036% | 0.0108% | google.com |

| Impurity-II | 0.0053% | 0.0161% | google.com |

| Ivabradine & Impurities | < 0.01% | < 0.04% | wjpps.com |

Note: Percentage values for LOD/LOQ in google.com and wjpps.com are relative to the main analyte or specified levels.

Robustness Evaluation of Developed Methods

Method robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. This is critical for ensuring that the method can be reliably used in routine laboratory settings, even with minor fluctuations in operational conditions. For this compound analysis, robustness studies typically involve systematically altering parameters such as mobile phase composition, pH, flow rate, column temperature, and even different columns from the same manufacturer.

Studies have demonstrated the robustness of HPLC methods developed for Ivabradine. For example, variations in instrumental conditions like temperature (±5°C), flow rate (±10%), and organic content in the mobile phase (±2% absolute) have been tested, with results indicating the method's reliability ajpaonline.com. Another study confirmed the robustness of their method by deliberately varying chromatographic conditions, including pH and column type, and found that the method remained consistent google.com. The ICH Q2(R1) guideline provides a framework for assessing robustness, emphasizing that the method should perform acceptably when parameters are intentionally varied within a defined range ich.org.

Table 2: Parameters Evaluated for Method Robustness

| Parameter Variation | Typical Range/Change | Expected Outcome | Reference |

| Mobile Phase Composition | ±2% absolute | No significant impact on resolution/accuracy | ajpaonline.com |

| Flow Rate | ±10% | No significant impact on resolution/accuracy | ajpaonline.com |

| Column Temperature | ±5°C | No significant impact on resolution/accuracy | ajpaonline.com |

| pH of Mobile Phase | Varied | Method remains specific and sensitive | google.com |

| Column Type (same manufacturer) | Varied | Method remains specific and sensitive | google.com |

| Wavelength | ±2 nm | No significant impact on peak detection | humanjournals.com |

| Buffer pH | ±0.2 | No significant impact on peak detection | humanjournals.com |

Impurity Control Strategies in Pharmaceutical Development and Manufacturing

Regulatory Frameworks for Impurity Management

A robust framework of international and national guidelines governs the management of impurities in pharmaceuticals. These regulations provide a basis for ensuring that all impurities are maintained at levels that are safe for patient consumption.

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established several key guidelines that are widely adopted by regulatory authorities globally.

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the identification, reporting, and qualification of impurities in new drug substances. It sets thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug substance. For Ivabradine (B130884), any impurity exceeding these thresholds would require thorough investigation and safety assessment.

ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. Forced degradation studies on Ivabradine, which involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, photolysis, and heat, are crucial for identifying potential degradation products that could form during the shelf life of the drug product. nih.gov

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk This guideline specifically addresses impurities that have the potential to be mutagenic and, therefore, carcinogenic. A key aspect of this guideline is the concept of the Threshold of Toxicological Concern (TTC), which establishes an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity. Any potential impurity in the Ivabradine synthesis or degradation pathway that has a structural alert for mutagenicity would need to be controlled to levels at or below the TTC.

The U.S. Food and Drug Administration (FDA) , the European Medicines Agency (EMA) , and the World Health Organization (WHO) have also established their own sets of guidelines, which are largely harmonized with the ICH guidelines. These regulatory bodies are responsible for the final approval of new drugs and ensuring that manufacturers adhere to strict quality standards for impurity control. The EMA, for instance, provides scientific guidelines that help medicine developers prepare marketing authorisation applications, including specific guidance on the control of impurities.

| Guideline | Focus Area | Key Principles for Ivabradine Impurity Control |

| ICH Q3A(R2) | Impurities in New Drug Substances | Setting reporting, identification, and qualification thresholds for synthesis-related impurities. |

| ICH Q3B(R2) | Impurities in New Drug Products | Identifying and controlling degradation products through forced degradation studies. |

| ICH M7 | Mutagenic Impurities | Assessing and controlling potentially genotoxic impurities to a level of negligible carcinogenic risk (TTC). |

| FDA/EMA/WHO | Regional Regulatory Requirements | Ensuring compliance with specific regional requirements for impurity data in marketing authorization applications. |

Process Optimization for Minimizing Impurity Formation

A proactive approach to impurity control involves optimizing the manufacturing process to prevent the formation of impurities in the first place. This is a cornerstone of modern pharmaceutical development.

Design of Experiments (DoE) in Process Development for Impurity Control

Design of Experiments (DoE) is a powerful statistical tool used to systematically investigate the relationship between process parameters and critical quality attributes (CQAs), such as the level of a specific impurity. By simultaneously varying multiple process parameters, DoE can identify the optimal operating conditions that minimize impurity formation.

For the synthesis of Ivabradine, DoE could be applied to critical reaction steps to understand the impact of factors like:

Temperature: Higher temperatures can sometimes lead to the formation of degradation products or side-reaction impurities.

Reaction Time: Prolonged reaction times might increase the formation of certain impurities.

Stoichiometry of Reagents: The molar ratio of reactants can significantly influence the impurity profile.

Catalyst Load: The amount and type of catalyst can affect the selectivity of the reaction and the formation of by-products.

A study on the development of a robust analytical method for Ivabradine and its eleven related substances utilized a Box-Behnken design (BBD), a type of DoE, to optimize chromatographic conditions. akjournals.com A similar approach can be applied during process development to define a design space where the manufacturing process consistently produces Ivabradine with a minimal impurity profile.

Robust Manufacturing Processes for Impurity Mitigation

A robust manufacturing process is one that is insensitive to small variations in process parameters, ensuring consistent product quality. Building robustness into the Ivabradine manufacturing process is essential for long-term impurity control. This involves:

Identifying Critical Process Parameters (CPPs): Through risk assessment and experimental studies, the process parameters that have the most significant impact on the formation of specific Ivabradine impurities are identified.

Establishing a Control Strategy: Once CPPs are identified, a control strategy is implemented to ensure they remain within their proven acceptable ranges. This might involve in-process controls (IPCs) to monitor the progress of a reaction and the formation of impurities in real-time.

Process Validation: The manufacturing process is rigorously validated to demonstrate that it consistently produces Ivabradine that meets its pre-defined quality specifications, including the limits for all known and unknown impurities.

Impurity Rejection Efficiency of Synthetic Processes

The synthetic route to Ivabradine involves multiple steps, and each step provides an opportunity to remove impurities. The ability of a process to purge impurities is known as its impurity rejection efficiency. This is a critical consideration in designing a commercially viable manufacturing process.

Strategies to enhance impurity rejection include:

Crystallization: Crystallization is a powerful purification technique. By carefully selecting the solvent system and controlling the crystallization conditions (e.g., temperature, cooling rate), it is possible to selectively crystallize the desired product, leaving impurities behind in the mother liquor. An improved process for preparing highly pure Ivabradine hydrochloride involves purification by acid-base wash treatment and crystallization from acetone. google.com

Extraction: Liquid-liquid extraction can be used to separate impurities based on their differential solubility in two immiscible solvents.

Chromatography: While often used for analytical purposes, preparative chromatography can be employed in a manufacturing setting to remove closely related impurities that are difficult to separate by other means.

A thorough understanding of the physical and chemical properties of both Ivabradine and its impurities is essential for developing an effective impurity rejection strategy.

Quality by Design (QbD) Application in Impurity Control Strategies

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. nih.gov The application of QbD principles is instrumental in developing a comprehensive impurity control strategy for Ivabradine.

The key elements of a QbD approach to impurity control include:

Quality Target Product Profile (QTPP): This defines the desired quality attributes of the final drug product, including the acceptance criteria for all specified and unspecified impurities.

Critical Quality Attributes (CQAs): These are the physical, chemical, biological, or microbiological attributes that should be within an appropriate limit, range, or distribution to ensure the desired product quality. For Ivabradine, the level of each identified impurity is a CQA.

Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): As discussed earlier, these are the attributes of raw materials and the parameters of the manufacturing process that have a significant impact on the CQAs. A thorough understanding of the relationship between CMAs, CPPs, and the impurity profile of Ivabradine is a central goal of QbD.

Design Space: The multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the established design space ensures that the manufacturing process consistently produces Ivabradine with the desired impurity profile.

Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. This includes controls on raw materials, in-process controls, and final product specifications.

The development of a robust analytical method for Ivabradine and its impurities using an Analytical Quality by Design (AQbD) approach is a practical example of implementing these principles. akjournals.comakjournals.com

Good Manufacturing Practices (GMP) in Impurity Prevention and Control

Good Manufacturing Practices (GMP) are a set of regulations and guidelines that ensure that pharmaceutical products are consistently produced and controlled to the quality standards appropriate for their intended use. Adherence to GMP is a fundamental requirement for preventing and controlling impurities in the manufacturing of Ivabradine.

Key aspects of GMP that contribute to impurity control include:

Quality Management System: A robust quality management system provides the framework for all activities that can impact product quality, including procedures for change control, deviation management, and corrective and preventive actions (CAPAs).

Personnel: All personnel involved in the manufacturing of Ivabradine must be adequately trained and qualified to perform their assigned tasks.

Premises and Equipment: Manufacturing facilities and equipment must be designed, maintained, and cleaned to prevent contamination and cross-contamination.

Documentation: Clear and accurate documentation of all manufacturing and control activities is essential for traceability and for investigating any quality issues that may arise. This includes batch manufacturing records, standard operating procedures (SOPs), and analytical records.

Production: All production processes must be clearly defined, validated, and controlled to ensure consistency. This includes controls on raw materials, in-process materials, and the final product.

Quality Control: The quality control unit is responsible for ensuring that all necessary and relevant tests are carried out and that materials are not released for use, nor products released for sale or supply, until their quality has been judged to be satisfactory. This includes the testing of Ivabradine for its impurity profile.

By implementing and maintaining a strong GMP system, pharmaceutical manufacturers can minimize the risk of impurity formation and ensure the consistent production of high-quality Ivabradine.

Quality Assessment of Starting Materials and Intermediates in Impurity Control

The control of impurities in the final active pharmaceutical ingredient (API) is a critical aspect of drug development and manufacturing, beginning with the rigorous quality assessment of starting materials and intermediates. registech.compharmaguideline.com The impurity profile of Ivabradine is significantly influenced by the purity of the raw materials and the substances formed during its multi-step synthesis. daicelpharmastandards.com Impurities present in starting materials or intermediates can be carried through the manufacturing process or can react to form new, undesired compounds in the final drug substance. daicelpharmastandards.com Therefore, a comprehensive understanding and control of these upstream materials are fundamental to ensuring the quality, safety, and efficacy of Ivabradine. pharmaffiliates.com

The manufacturing process of Ivabradine can introduce various organic and inorganic impurities, as well as residual solvents. daicelpharmastandards.compharmaffiliates.com Organic impurities may include unreacted starting materials, intermediates, and by-products from unintended side reactions. pharmaguideline.compharmaffiliates.com For instance, incomplete reactions during the synthesis can lead to the carry-over of intermediates into subsequent steps, potentially generating impurities. daicelpharmastandards.com The quality of starting materials is paramount; using high-purity raw materials is a key strategy to minimize the final impurity load. pharmaguideline.com

To ensure the quality of these materials, robust analytical methods are employed. impactfactor.org High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are cornerstone techniques for analyzing Ivabradine and its related substances. researchgate.net Specifically, Reversed-Phase HPLC (RP-HPLC) is widely used for the purity assessment of both the API and its precursors. akjournals.comakjournals.com These chromatographic techniques allow for the separation, detection, and quantification of impurities, ensuring that starting materials and intermediates meet predefined specification limits before they are used in the next stage of production. impactfactor.orggoogle.com Validated analytical procedures are essential for the reliable detection and quantification of these impurities. fda.gov

Table 1: Potential Origin of Impurities from Ivabradine Intermediates

| Intermediate/Reagent Category | Potential Related Impurity Type | Rationale for Formation |

| Key Synthetic Intermediates | Process-related impurities, unreacted intermediates | Incomplete conversion during a synthetic step can lead to the presence of the intermediate in the final product. daicelpharmastandards.com |

| Reagents and Catalysts | Inorganic impurities, residual catalysts | Traces of reagents or metal catalysts used during synthesis may persist if not adequately removed. pharmaffiliates.com |

| Solvents used in Synthesis | Residual Solvents | Solvents used during the reaction or purification steps may not be completely removed from the final API. daicelpharmastandards.compharmaffiliates.com |

| ((S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl)methanamine | Starting material-related impurities | Impurities present in this key starting material for the benzazepine component can carry over into the final Ivabradine structure. |

Mechanistic and Research Insights into Ivabradine Impurity Formation

Comprehensive Stress Testing for Degradation Pathway Delineation

The identification and characterization of potential degradation products of an active pharmaceutical ingredient (API) are critical for ensuring drug quality and safety. Comprehensive stress testing, or forced degradation studies, is the primary method for delineating the degradation pathways of a drug substance. nih.gov For Ivabradine (B130884), a cardiotonic agent, such studies have been conducted under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.net These studies expose Ivabradine to conditions more severe than accelerated stability testing to provoke degradation and generate impurities. nih.gov

Ivabradine has been found to be susceptible to degradation under acidic, basic, oxidative, photolytic, and thermal stress conditions. scite.ainih.govdoaj.org Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) coupled with detectors like Quadrupole Time-of-Flight Mass Spectrometry (Q-TOF-MS) and High-Resolution Mass Spectrometry (LC-HR-MS/MS), is instrumental in separating and identifying the resulting degradation products. researchgate.netscite.ai

Forced degradation studies have revealed that Ivabradine degrades significantly in acidic and basic hydrolytic conditions. nih.govresearchgate.net In one study, five degradation products (DPs), labeled I-1 to I-5, were identified under acid hydrolysis with hydrochloric acid (HCl). nih.govresearchgate.net Interestingly, the drug exhibited different degradation behavior when sulfuric acid (H2SO4) was used, where only three of the five DPs were formed, indicating the role of the specific acid in the degradation pathway. researchgate.net Basic hydrolysis (e.g., with sodium hydroxide) also leads to the formation of specific impurities. nih.govscite.ai For instance, a degradation product designated N1 was identified under alkaline conditions. nih.govscite.ai

Oxidative stress, typically induced using hydrogen peroxide (H2O2), has been shown to cause complete degradation of Ivabradine, with the extent of degradation being dependent on the concentration of the oxidizing agent. scite.ai Photolytic studies, involving exposure to UV and fluorescent light, have also demonstrated Ivabradine's sensitivity, leading to the formation of multiple photoproducts, including the known active metabolite N-desmethyl ivabradine (designated as UV4 in one study). nih.govscite.ainih.gov Thermal stress has also been identified as a cause of degradation. nih.govdoaj.org

The results from these comprehensive stress tests are crucial for establishing the intrinsic stability profile of Ivabradine and for the development of stability-indicating analytical methods. researchgate.net

| Stress Condition | Reagents and Parameters | Observed Degradation Products (Examples) | Reference |

|---|---|---|---|

| Acid Hydrolysis | 1N HCl, 1N H2SO4 at 80°C; 2M HCl at 80°C for 24h | Five products in HCl (I-1 to I-5); Three in H2SO4 (I-1, I-3, I-4); H1, H2, H3 | nih.govresearchgate.netscite.ai |

| Alkaline Hydrolysis | 3N NaOH at 80°C; 1M NaOH at 80°C for 24h | One major product (I-1); N1 | nih.govscite.ai |

| Oxidation | 3%, 7.5%, 15%, and 30% H2O2 at room temp. or 80°C | Complete degradation observed; Ox1, Ox4, Ox5 | nih.govscite.ai |

| Photolysis | Exposed to 1.2 x 10^6 lux hours and 200 W h/m^2 UV light | Six degradation products, including UV1 and UV4 (N-desmethyl ivabradine) | nih.govscite.ai |

| Thermal Degradation | Solid drug kept at 70°C for 7 days; Solution at 80°C for 24h | Degradation observed | nih.govscite.ai |

Postulated Mechanisms for Impurity Formation based on Fragmentation Patterns

The structural elucidation of unknown impurities formed during stress testing relies heavily on advanced analytical techniques, particularly liquid chromatography coupled with high-resolution mass spectrometry (LC-HR-MS/MS). researchgate.net By comparing the fragmentation pattern of the parent drug, Ivabradine, with those of its degradation products, researchers can propose plausible structures and formation mechanisms for these impurities. researchgate.net

The mass spectrometer fragments the protonated molecules of both the drug and its impurities, and the resulting mass-to-charge (m/z) ratios of these fragments provide a structural fingerprint. For example, in the study that identified impurities I-1 to I-5, the most probable mechanisms for their formation were proposed based on a detailed comparison of their fragmentation patterns with that of Ivabradine. researchgate.net

These fragmentation studies are essential for understanding the chemical transformations that Ivabradine undergoes, such as hydrolysis of the lactam moiety or oxidation at various positions on the molecule. This mechanistic understanding is fundamental to controlling and minimizing the formation of impurities in both the drug substance and the final drug product.

| Impurity Designation | Observed m/z ([M+H]+) | Formation Condition | Postulated Structural Information/Mechanism | Reference |

|---|---|---|---|---|

| H1 | 505.31 | Acid Hydrolysis | Structure proposed based on MS/MS fragmentation pattern. | nih.gov |

| H2 | 523.26 | Acid Hydrolysis | Structure proposed based on MS/MS fragmentation pattern. | nih.gov |

| N1 | 487.29 | Alkaline Hydrolysis | Structure proposed based on MS/MS fragmentation pattern; found to be potentially pharmacologically active. | nih.govnih.govmdpi.com |

| Ox1 | Not specified | Oxidation | Identified as a potentially pharmacologically active degradation compound. | nih.govnih.gov |

| UV1 | 279.17 | Photolysis | Identified as the degradation product with the smallest molecular weight based on MS/MS data. | nih.govscite.ai |

| UV4 | 455.26 | Photolysis | Identified as the active metabolite N-desmethyl ivabradine based on fragmentation showing the loss of a methyl group. | nih.govscite.ai |

Investigation of In Situ Impurity Formation during Formulation Processes (e.g., co-crystal formation)

Beyond the stability of the bulk drug substance, it is crucial to investigate the potential for impurity formation during the manufacturing of the final dosage form. Formulation processes, such as wet granulation, can introduce moisture, heat, and mechanical stress, potentially creating an environment conducive to degradation. researchgate.netresearchgate.net An area of research in this context is the use of pharmaceutical co-crystals to improve the physicochemical properties of an API. scilit.com

For Ivabradine hydrochloride, which exhibits polymorphism, co-crystallization has been explored as a method to generate alternative solid forms. researchgate.netresearchgate.netscilit.com A study was conducted on co-crystals of Ivabradine hydrochloride with (S)-mandelic acid and (R)-mandelic acid. researchgate.net The physical and chemical stability of the co-crystal with (S)-mandelic acid was compared to that of two different polymorphs of the hydrochloride salt. researchgate.netresearchgate.net The co-crystal demonstrated similar stability to the polymorph used in the original drug product. researchgate.netresearchgate.net

Academic Research Directions and Future Perspectives on Ivabradine Impurities

Understanding the Behavior of Impurities in Complex Formulations

The behavior of impurities within a finished drug product is complex, influenced by the API's inherent stability, the manufacturing process, storage conditions, and interactions with various excipients. akjournals.comnih.gov Research into Ivabradine (B130884) has demonstrated that it is susceptible to degradation under various stress conditions, including exposure to acids, bases, oxidation, heat, and light. nih.govresearchgate.net

Forced degradation studies are a cornerstone of this research, systematically exposing the drug substance to harsh conditions to deliberately generate degradation products. nih.govlookchem.com These studies have revealed that Ivabradine can undergo hydrolysis and oxidation, leading to the formation of various impurities. nih.govlookchem.com For instance, significant degradation has been observed when Ivabradine is subjected to acidic and basic hydrolysis, as well as oxidative stress using hydrogen peroxide. nih.govlookchem.com

The complexity of these degradation pathways necessitates the development of sophisticated analytical methods. High-performance liquid chromatography (HPLC) is a primary tool, and research has focused on creating stability-indicating methods capable of separating the parent Ivabradine peak from a multitude of impurities that may be present in a single formulation. akjournals.com One study successfully developed a gradient reversed-phase HPLC method to separate Ivabradine from eleven of its impurities, some originating from the synthesis process and others being degradation products. akjournals.com This highlights the challenge and importance of understanding the complete impurity profile as it exists within the final dosage form.

Future research in this area will continue to focus on:

Excipient Compatibility: Investigating interactions between Ivabradine and various excipients under different environmental conditions to prevent the formation of interaction products.

Degradation Pathway Elucidation: Using advanced hyphenated techniques like LC-MS/MS to fully map the degradation pathways and definitively identify the structures of new impurities. lookchem.com

Solid-State Stability: Characterizing the impact of the drug's solid-state properties (e.g., polymorphism) on its stability and impurity formation in the final formulation.

Advanced Computational Modeling for Impurity Prediction and Characterization

Advanced computational, or in silico, modeling has emerged as a powerful tool in pharmaceutical sciences, allowing researchers to predict and characterize potential impurities before they are synthesized or detected. zamann-pharma.com This predictive approach supports risk assessment and helps guide the development of more robust synthetic routes and stable formulations. zamann-pharma.comsciencedaily.com

In the context of Ivabradine, researchers have applied various computational programs to predict the metabolic fate of the molecule and the toxicological profiles of its degradation products. nih.gov For example, the Toxtree program, utilizing the SMARTCyp method, has been used to predict which parts of the Ivabradine molecule are most susceptible to metabolism by cytochrome P450 enzymes. nih.gov Furthermore, software like ePhysChem has been employed to calculate key physicochemical parameters such as logP and aqueous solubility, as well as to conduct virtual toxicological assessments, including the Ames test for mutagenicity and inhibition potential against various CYP enzymes. nih.govresearchgate.net

Another critical application is the prediction of pharmacological activity. Using tools like SwissTargetPrediction, scientists can forecast whether a degradation product is likely to interact with the same biological targets as the parent drug, such as the Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels in the case of Ivabradine. nih.gov This helps in prioritizing which impurities require more rigorous toxicological and pharmacological evaluation.

| Computational Tool | Application | Predicted Parameters | Reference |

|---|---|---|---|

| Toxtree (SMARTCyp method) | Metabolism Prediction | Sites of cytochrome P450 metabolism | nih.gov |

| ePhysChem | Toxicity & Physicochemical Prediction | Ames test, CYP inhibition, logP, solubility | nih.govresearchgate.net |

| SwissTargetPrediction | Pharmacological Activity Prediction | Interaction with biological targets (e.g., HCN4 channels) | nih.gov |